

# An In-depth Technical Guide to Trichloroacetic Acid: Properties, Protocols, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Trichloroacetic acid

Cat. No.: B104036

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**Trichloroacetic acid** (TCA), systematically named trichloroethanoic acid, is a potent organic acid and an analogue of acetic acid.<sup>[1][2][3]</sup> Discovered in 1839 by Jean-Baptiste Dumas, this compound is distinguished by the substitution of the three hydrogen atoms of the methyl group with chlorine atoms, a structural modification that profoundly influences its chemical behavior.<sup>[1][2][4][5]</sup> TCA is a cornerstone reagent in biochemistry, clinical chemistry, and organic synthesis, valued for its strong acidity and its ability to precipitate macromolecules.<sup>[2][3][6][7]</sup>

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **trichloroacetic acid**, detailed experimental protocols for its core applications, and its relevance to researchers, scientists, and drug development professionals.

## Physical and Chemical Characteristics

**Trichloroacetic acid** is a colorless to white, deliquescent crystalline solid with a sharp, pungent odor.<sup>[2][4][8][9][10]</sup> It is highly hygroscopic, readily absorbing moisture from the air to form a syrup.<sup>[3][5][9][11]</sup> When dissolved in water, it releases heat in an exothermic reaction.<sup>[3][6][11]</sup>

## Table 1: Physical Properties of Trichloroacetic Acid

Property	Value	References
Chemical Formula	$\text{C}_2\text{HCl}_3\text{O}_2$ or $\text{CCl}_3\text{COOH}$	[2][4][8][12]
Molar Mass	163.38 g/mol	[2][4][5]
Appearance	Colorless to white crystalline solid	[2][4][6][13]
Odor	Sharp, pungent, slight characteristic odor	[2][4][8][9]
Melting Point	57-58 °C (135-136 °F)	[2][4][8]
Boiling Point	196-197 °C (385-387 °F)	[1][2][8]
Density	1.63 g/cm <sup>3</sup>	[2][13]
Acidity (pKa)	0.66 - 0.7	[1][2][14][15]
pH (0.1 M solution)	1.2	[2][4]
Vapor Pressure	1 mmHg at 51.1 °C	[1][14]
Dipole Moment	3.23 D	[1][2][4]

**Table 2: Solubility of Trichloroacetic Acid**

Solvent	Solubility	References
Water	1000 g / 100 mL (highly soluble)	[1][9]
Ethanol	Very soluble	[8][9]
Diethyl Ether	Very soluble	[8][9]
Methanol	Soluble	[8][14]
Acetone	Soluble	[8][14]
Benzene	Soluble	[8]
o-Xylene	Soluble	[8]
Carbon Tetrachloride	Soluble	[16]

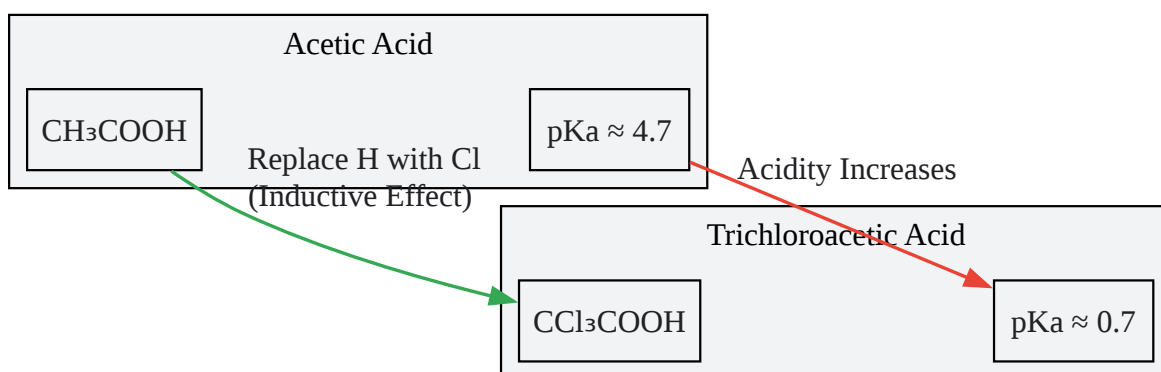
## Molecular Structure and Chemical Properties

The unique properties of TCA are a direct result of its molecular structure. It is an organic covalent compound where the carboxyl carbon is  $sp^2$  hybridized, and the carbon of the trichloromethyl group is  $sp^3$  hybridized.<sup>[2][4][5]</sup>

**Figure 1:** 2D Structure of Trichloroacetic Acid

### Acidity

TCA is a significantly stronger acid than acetic acid ( $pK_a \approx 4.7$ ).<sup>[17][18]</sup> This heightened acidity is due to the strong electron-withdrawing inductive effect of the three chlorine atoms. They pull electron density away from the carboxyl group, stabilizing the resulting trichloroacetate anion after deprotonation and facilitating the release of the proton ( $H^+$ ).<sup>[3][19]</sup>

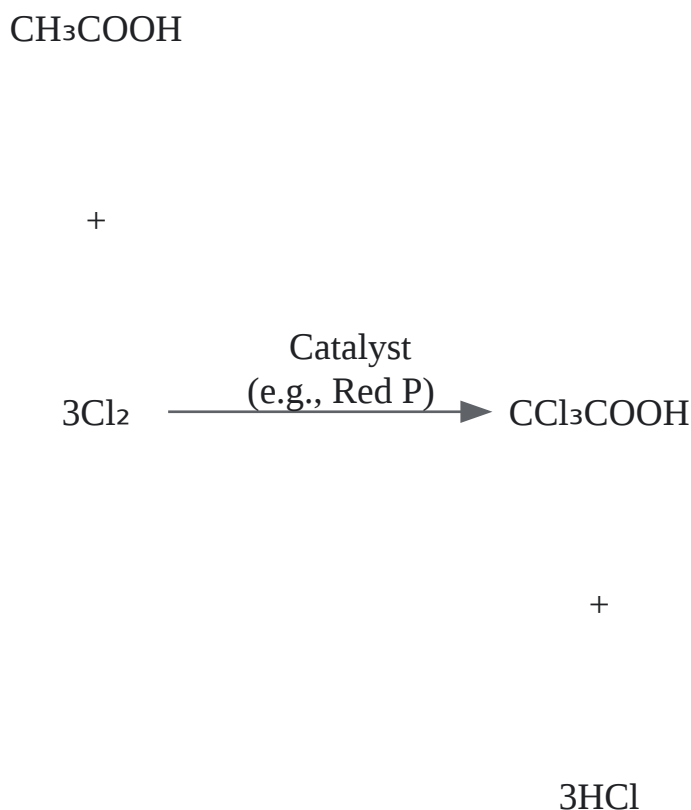


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**Figure 2:** Inductive effect on acidity

### Synthesis

Industrially, TCA is primarily produced by the chlorination of acetic acid at elevated temperatures (140-160 °C), often in the presence of a catalyst like red phosphorus, sulfur, or certain metal salts.<sup>[1][3][6][20][21]</sup> Another route involves the oxidation of trichloroacetaldehyde (chloral).<sup>[1][3][16]</sup>



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**Figure 3:** Synthesis of TCA via chlorination

## Reactions and Decomposition

TCA exhibits reactivity typical of a strong carboxylic acid. It is used as a catalyst for esterification and hydrolysis reactions.<sup>[19]</sup> In aqueous solutions, particularly at concentrations below 30% or at elevated temperatures, TCA can decompose to form chloroform ( $\text{CHCl}_3$ ) and carbon dioxide ( $\text{CO}_2$ ).<sup>[10][15]</sup> This decomposition is accelerated in the presence of bases.<sup>[10][15]</sup> When heated to decomposition, it can emit toxic fumes of hydrogen chloride.<sup>[9][11]</sup>

## Applications in Research and Drug Development

TCA's potent chemical properties make it an invaluable tool in various scientific disciplines.

- **Precipitation of Macromolecules:** The most widespread application of TCA in biochemistry is the precipitation of proteins, DNA, and RNA from aqueous solutions.<sup>[1][3][4][6][7]</sup> This is a

critical step for sample concentration, purification, and removal of interfering substances prior to analysis by methods such as SDS-PAGE, mass spectrometry, or HPLC.[19][22][23]

- **Microscopy and Histology:** It serves as a fixative and a decalcifying agent in microscopy, helping to preserve the structure of tissue samples for detailed examination.[3][7]
- **Organic Synthesis:** In synthetic chemistry, TCA is used as an acid catalyst and for the selective removal of acid-labile protecting groups, such as tert-butyl esters and ethers.[19]
- **Clinical and Analytical Chemistry:** TCA is used to terminate enzymatic reactions and to prepare protein-free filtrates for the analysis of small molecules in biological fluids.[19] It is also employed in assays for the detection and quantification of proteins.[6][7]
- **Drug Development and Cellular Studies:** TCA is used to study protein denaturation and cellular responses to acidic stress.[23] Recent studies have investigated its effects on cellular processes, noting that TCA can induce oxidative damage and apoptosis, for example, through the p53 signaling pathway in BV2 cells.[24] It has also been shown to disrupt the expression of genes involved in embryonic development, particularly those regulating calcium signaling pathways.[25]

## Experimental Protocols

### Protocol: Trichloroacetic Acid (TCA) Precipitation of Proteins

This protocol describes a standard method for concentrating protein samples and removing non-protein contaminants.

Materials:

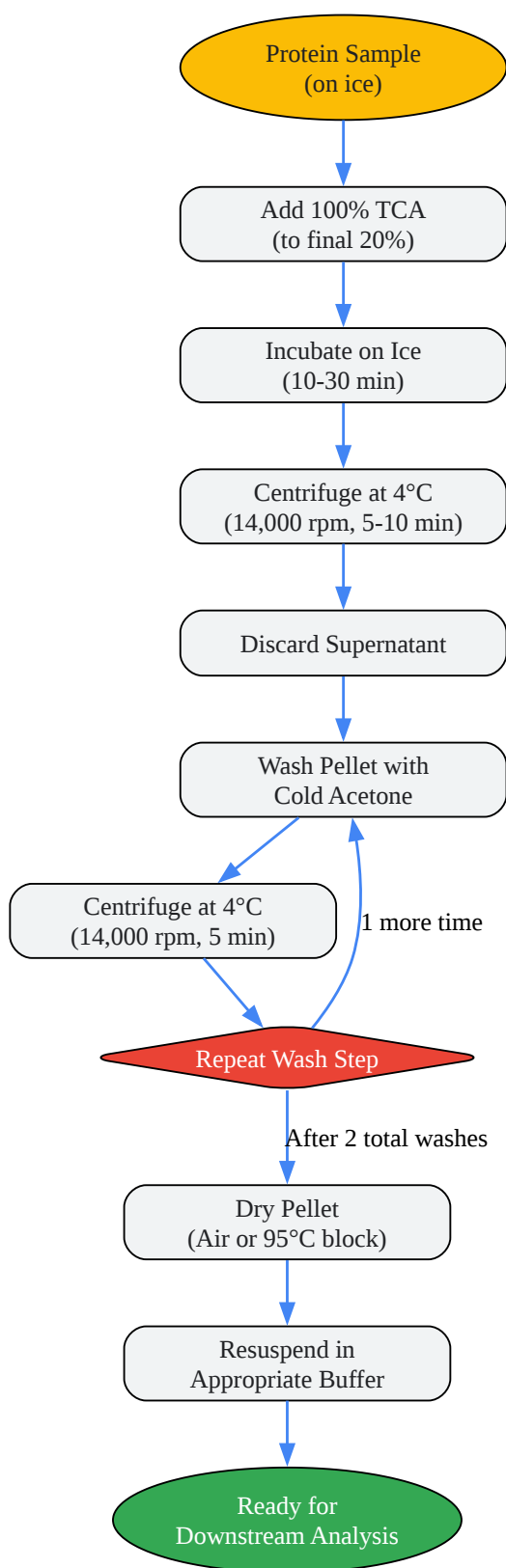
- Protein sample in aqueous buffer
- **Trichloroacetic acid (TCA)** stock solution (100% w/v). Preparation: Carefully dissolve 500g of crystalline TCA in distilled water to a final volume of 500 mL. Store at room temperature in an acid-compatible container.[26][27]
- Ice-cold acetone (100%)

- Microcentrifuge tubes
- Refrigerated microcentrifuge (4°C)
- Heating block (95°C)
- Resuspension buffer (e.g., SDS-PAGE sample buffer)

#### Methodology:

- **Sample Preparation:** Place the protein sample (e.g., 1.0 mL) in a 1.5 mL microcentrifuge tube on ice.[\[26\]](#)[\[28\]](#)
- **TCA Addition:** Add 1 volume of 100% TCA stock solution to every 4 volumes of the protein sample (e.g., add 250 µL of 100% TCA to 1.0 mL of sample) to achieve a final TCA concentration of 20%.[\[26\]](#)[\[27\]](#)[\[28\]](#) Vortex briefly to mix.
- **Incubation:** Incubate the mixture on ice for 10-30 minutes to allow for complete protein precipitation.[\[26\]](#)[\[29\]](#) For very dilute samples, this incubation can be extended to 1 hour or overnight.[\[27\]](#)
- **Centrifugation:** Centrifuge the tube at high speed (e.g., 14,000 rpm or maximum speed) in a refrigerated microcentrifuge at 4°C for 5-10 minutes to pellet the precipitated protein.[\[26\]](#)[\[27\]](#)[\[28\]](#)
- **Supernatant Removal:** Carefully aspirate and discard the supernatant without disturbing the protein pellet, which should appear as a white, fluffy solid.[\[28\]](#)
- **Acetone Wash:** Add 200 µL of ice-cold acetone to the pellet.[\[26\]](#)[\[28\]](#)[\[29\]](#) This step removes residual TCA, which can interfere with downstream applications (e.g., by altering the pH of loading buffers).
- **Wash Centrifugation:** Centrifuge again at 14,000 rpm at 4°C for 5 minutes.[\[26\]](#)[\[28\]](#)[\[29\]](#)
- **Repeat Wash:** Carefully remove the acetone supernatant. Repeat the acetone wash (steps 6 and 7) for a total of two washes.[\[26\]](#)[\[28\]](#)[\[29\]](#)

- Drying: After the final wash, remove all residual acetone and allow the pellet to air-dry briefly. Alternatively, place the open tube in a 95°C heating block for 5-10 minutes to drive off any remaining acetone.[\[26\]](#)[\[28\]](#)[\[29\]](#) Do not over-dry the pellet, as this can make it difficult to resuspend.
- Resuspension: Resuspend the dried protein pellet in an appropriate volume of the desired buffer (e.g., 2X or 4X SDS-PAGE sample buffer for gel electrophoresis). Boil the sample for 10 minutes at 95°C before loading onto a gel.[\[28\]](#)[\[29\]](#)



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